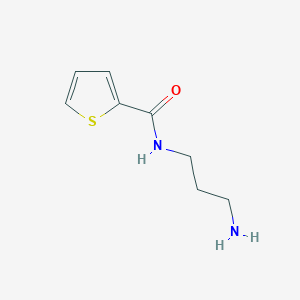
2-(2-Aminopropan-2-yl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminopropan-2-yl)-5-methoxy-1H-pyrimidin-6-one hydrochloride is a chemical compound that has gained significant importance in the field of scientific research. It is a pyrimidine derivative that has been used in various studies due to its unique properties.
Aplicaciones Científicas De Investigación
Transformations into Derivatives
Research has shown that derivatives of pyrimidinones, such as 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones, can be transformed into 2-alkyl(and 2-aryl)amino-derivatives, and further into 4-chloro derivatives through specific chemical reactions, indicating the compound's versatility in synthetic organic chemistry (Botta et al., 1985).
Antimicrobial Applications
Another research avenue has explored the antimicrobial properties of pyrimidinone derivatives. Synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated notable antibacterial and antifungal activities, suggesting potential for development as antimicrobial agents (Hossan et al., 2012).
Electronic Structure and Hydrogen Bonding
Studies on the electronic structure and hydrogen bonding capabilities of nitrosopyrimidine derivatives have revealed insights into their polarized electronic structures and supramolecular assembly in one and two dimensions. This knowledge is crucial for designing molecules with specific properties for use in materials science and molecular engineering (Yépes et al., 2012).
Environmental Degradation
Research involving Aspergillus niger demonstrated the fungus's ability to degrade chlorimuron-ethyl, a herbicide, into metabolites via cleavage of the sulfonylurea bridge, highlighting the compound's relevance in bioremediation and environmental science (Sharma et al., 2012).
Analgesic and Anti-inflammatory Properties
The synthesis and evaluation of novel pyrazolone derivatives attached to a pyrimidine moiety for their anti-inflammatory, analgesic, and antipyretic activities revealed promising results. This suggests potential pharmaceutical applications for derivatives of the compound in treating pain and inflammation (Antre et al., 2011).
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding, ionic interactions, or hydrophobic interactions .
Biochemical Pathways
Given the lack of specific target identification, it is challenging to predict the exact biochemical pathways this compound might influence .
Result of Action
The molecular and cellular effects of Starbld0030146’s action are currently unknown. Without knowledge of its specific targets and mode of action, it is difficult to predict the compound’s effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-(2-aminopropan-2-yl)-5-methoxy-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-8(2,9)7-10-4-5(13-3)6(12)11-7;/h4H,9H2,1-3H3,(H,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAWZTPUYUBGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C(=O)N1)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

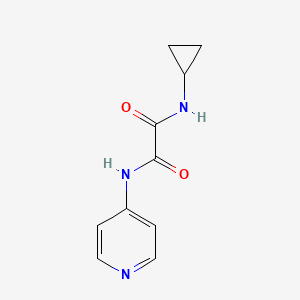
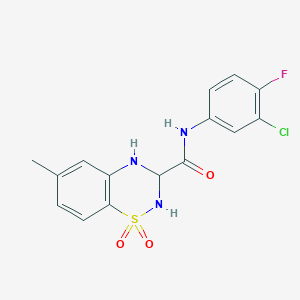
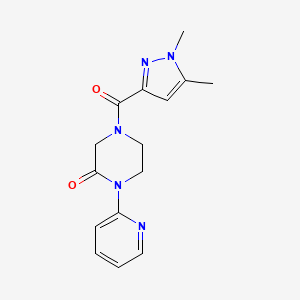
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2743478.png)

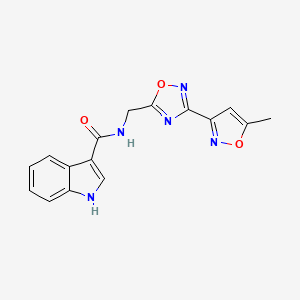
![1-(Adamantan-1-yl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2743486.png)
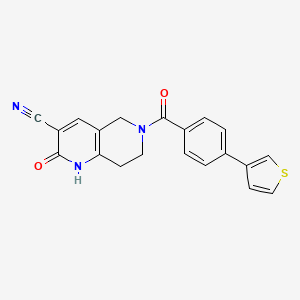
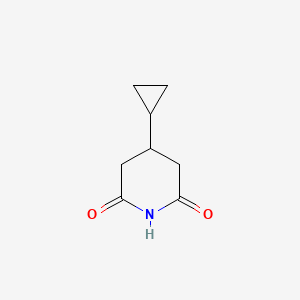
![4-Ethyl-3-[2-(3-methoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2743489.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2743491.png)
![1-[5-Bromo-1-(2-trimethylsilylethoxymethyl)-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B2743492.png)
